molecular formula C28H28N2O2 B7687501 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

Cat. No. B7687501
M. Wt: 424.5 g/mol
InChI Key: ZCDULTRZUINGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as TBAQ or TBAQ-4, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of TBAQ-4 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Specifically, TBAQ-4 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and cell proliferation.
Biochemical and Physiological Effects:
TBAQ-4 has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of TBAQ-4 is that it has been found to exhibit low toxicity in vitro, making it a safe and effective compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential efficacy in vivo.

Future Directions

There are several future directions for research on TBAQ-4. One potential area of study is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research could focus on its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential drug targets for the development of new therapies.

Synthesis Methods

The synthesis of TBAQ-4 involves the reaction of p-toluidine with 2-hydroxy-3-formylquinoline in the presence of t-BuOK and DMF. This reaction results in the formation of an imine intermediate, which is then reduced using NaBH4 to yield the final product.

Scientific Research Applications

TBAQ-4 has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the treatment of a range of diseases.

properties

IUPAC Name

4-tert-butyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-19-9-15-24(16-10-19)30(27(32)20-11-13-23(14-12-20)28(2,3)4)18-22-17-21-7-5-6-8-25(21)29-26(22)31/h5-17H,18H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDULTRZUINGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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